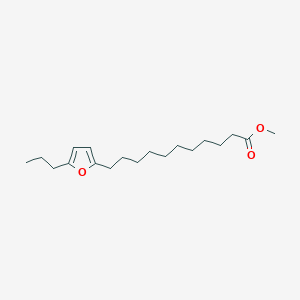
Methyl 11-(5-propylfuran-2-YL)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(5-propylfuran-2-YL)undecanoate is a furan fatty acid ester, a class of compounds known for their unique structural features and potential biological activities. This compound features a furan ring substituted with a propyl group at the 5-position and an undecanoate chain esterified with a methyl group. Furan fatty acids are found in various natural sources and have been studied for their antioxidant properties and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(5-propylfuran-2-YL)undecanoate typically involves the esterification of 11-(5-propylfuran-2-YL)undecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated sample preparation systems can further enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(5-propylfuran-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: The corresponding alcohol.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Applications De Recherche Scientifique
Methyl 11-(5-propylfuran-2-YL)undecanoate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of furan fatty acids and their derivatives.
Biology: Investigating its potential antioxidant properties and effects on cellular processes.
Medicine: Exploring its potential as a biomarker for certain metabolic conditions and its therapeutic potential in treating oxidative stress-related diseases.
Industry: Used in the development of functional foods and nutraceuticals due to its potential health benefits
Mécanisme D'action
The mechanism of action of methyl 11-(5-propylfuran-2-YL)undecanoate involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets and pathways involved in cellular redox regulation and inflammation .
Comparaison Avec Des Composés Similaires
Methyl 11-(5-propylfuran-2-YL)undecanoate can be compared with other furan fatty acids, such as:
11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid: Known for its potent antioxidant properties.
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid: Another furan fatty acid with similar structural features and biological activities.
9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid: A shorter-chain furan fatty acid with distinct reactivity and applications
These compounds share the furan ring structure but differ in the length and substitution pattern of their alkyl chains, which can influence their reactivity and biological activities.
Propriétés
Numéro CAS |
64137-45-7 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 11-(5-propylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C19H32O3/c1-3-12-17-15-16-18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
IXFJLFVQLGNLLA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















